molecular formula C10H13NO2 B14283943 3,3-Dimethyl-1-(prop-2-yn-1-yl)piperidine-2,6-dione CAS No. 138274-12-1

3,3-Dimethyl-1-(prop-2-yn-1-yl)piperidine-2,6-dione

Cat. No.: B14283943
CAS No.: 138274-12-1
M. Wt: 179.22 g/mol
InChI Key: YILQGXPKVQHXBE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(prop-2-yn-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a prop-2-yn-1-yl group and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(prop-2-yn-1-yl)piperidine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Alkylation: The piperidine ring is then alkylated with a prop-2-yn-1-yl group using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate the reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(prop-2-yn-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-1-(prop-2-yn-1-yl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(prop-2-yn-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2(1H)-one: A structurally related compound with a quinoxaline ring.

    1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: Another similar compound with a hydroxypropyl group.

Uniqueness

3,3-Dimethyl-1-(prop-2-yn-1-yl)piperidine-2,6-dione is unique due to its specific substitution pattern and the presence of both a piperidine ring and a prop-2-yn-1-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

138274-12-1

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3,3-dimethyl-1-prop-2-ynylpiperidine-2,6-dione

InChI

InChI=1S/C10H13NO2/c1-4-7-11-8(12)5-6-10(2,3)9(11)13/h1H,5-7H2,2-3H3

InChI Key

YILQGXPKVQHXBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)N(C1=O)CC#C)C

Origin of Product

United States

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